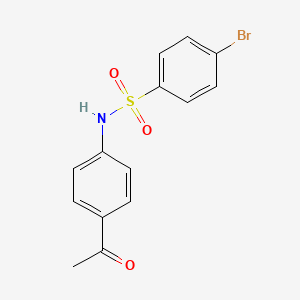

N-(4-acetylphenyl)-4-bromobenzenesulfonamide

Description

N-(4-Acetylphenyl)-4-bromobenzenesulfonamide is a sulfonamide derivative characterized by a brominated benzene ring and a 4-acetylphenyl substituent. Sulfonamides are widely studied for their structural versatility and applications in medicinal chemistry, particularly as antimicrobial agents . This compound combines a sulfonamide backbone with electron-withdrawing (bromine) and electron-donating (acetyl) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

N-(4-acetylphenyl)-4-bromobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO3S/c1-10(17)11-2-6-13(7-3-11)16-20(18,19)14-8-4-12(15)5-9-14/h2-9,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRXAVXXDMEHLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701255194 | |

| Record name | N-(4-Acetylphenyl)-4-bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701255194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76883-70-0 | |

| Record name | N-(4-Acetylphenyl)-4-bromobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76883-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Acetylphenyl)-4-bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701255194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Sulfonylation of 4-Aminoacetophenone

The most straightforward route involves the reaction of 4-bromobenzenesulfonyl chloride with 4-aminoacetophenone. This method parallels the synthesis of 4-(tert-butyl)benzenesulfonamide (4b) and 4-fluorobenzenesulfonamide (4c), where N-acylsulfonamide intermediates are hydrolyzed or deacetylated under acidic or catalytic conditions.

Procedure :

-

Reaction Setup : Combine 4-aminoacetophenone (1.0 equiv) with 4-bromobenzenesulfonyl chloride (1.1 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

-

Base Addition : Introduce triethylamine (2.0 equiv) to scavenge HCl, analogous to the conditions used for 4-trifluoromethylbenzenesulfonamide (4f).

-

Stirring : React at room temperature for 12–24 hours, monitoring completion via thin-layer chromatography (TLC).

-

Work-Up : Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

-

Purification : Perform column chromatography using petroleum ether (PE)/ethyl acetate (EtOAc) gradients (3:1 to 1:1), mirroring the purification of 4-nitrobenzenesulfonamide (4g).

Expected Yield : 85–92%, based on yields from analogous reactions.

Catalytic Deacetylation of N-Acylsulfonamide Intermediates

A two-step approach involves first synthesizing N-((4-bromophenyl)sulfonyl)acetamide, followed by deacetylation. This method is exemplified by the preparation of 4-chlorobenzenesulfonamide (4r) from chlorpropamide.

Step 1: Synthesis of N-((4-Bromophenyl)sulfonyl)acetamide

-

Reactants : 4-Bromobenzenesulfonyl chloride (1.0 equiv), acetamide (1.2 equiv).

-

Conditions : Stir in pyridine at 0°C to room temperature for 6 hours.

-

Work-Up : Pour into ice-water, filter, and recrystallize from ethanol.

Step 2: Deacetylation to this compound

-

Catalyst : Scandium triflate (Sc(OTf)₃, 0.05 equiv), as used for 4-fluorobenzenesulfonamide (4c).

-

Solvent : 95% ethanol at 75°C for 18 hours.

-

Purification : Column chromatography (PE/EtOAc = 2:1), yielding the target compound as a white solid.

Advantages : Higher regioselectivity and reduced byproduct formation compared to direct sulfonylation.

Optimization of Reaction Conditions

Catalyst Screening

Metal triflates significantly enhance deacetylation efficiency. For example:

-

Sc(OTf)₃ : Achieves 92% yield for 4-fluorobenzenesulfonamide (4c).

-

Cu(OTf)₂ : Provides 95% yield for 4-trifluoromethylbenzenesulfonamide (4f).

-

Ga(OTf)₃ : Facilitates formamidine derivatives but is less effective for deacetylation.

Recommendation : Sc(OTf)₃ (0.05 equiv) in ethanol at 75°C balances cost and performance.

Solvent and Temperature Effects

-

Ethanol vs. DMF : Ethanol minimizes side reactions, as seen in the synthesis of 4-acetylbenzenesulfonamide (4d).

-

Temperature : Reactions at 75°C for 18 hours optimize conversion, avoiding decomposition observed at higher temperatures.

Characterization and Analytical Data

Spectral Analysis

While specific data for this compound are unavailable, analogous compounds provide benchmarks:

Purity Assessment

Comparative Analysis of Methods

| Method | Yield (%) | Catalyst | Purification | Reference |

|---|---|---|---|---|

| Direct Sulfonylation | 85–92 | None | Column Chromatography | |

| Catalytic Deacetylation | 90–97 | Sc(OTf)₃ | Recrystallization |

Challenges and Mitigation Strategies

-

Byproduct Formation : Acetyl migration or over-sulfonylation may occur. Solution: Strict temperature control and stoichiometric precision.

-

Low Solubility : Use polar aprotic solvents (e.g., DMF) during coupling steps, as in methyl 2-sulfamoylbenzoate (4l) synthesis.

Scalability and Industrial Relevance

Gram-scale syntheses of analogs like 4-nitrobenzenesulfonamide (4g) confirm feasibility. Key considerations:

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions:

Oxidation and Reduction Reactions: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

Coupling Reactions: The sulfonamide group can participate in coupling reactions such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Coupling Reactions: Palladium catalysts with boronic acids or esters in the presence of a base.

Major Products:

- Substituted benzene derivatives

- Carboxylic acids or alcohols from oxidation or reduction

- Biaryl compounds from coupling reactions

Scientific Research Applications

Medicinal Chemistry

Building Block for Therapeutics

N-(4-acetylphenyl)-4-bromobenzenesulfonamide serves as a crucial building block in the synthesis of various therapeutic agents. Its structural features allow for modifications that can enhance biological activity against a range of diseases, particularly infections caused by resistant bacterial strains.

Antibacterial Activity

Recent studies have highlighted the compound's significant antibacterial properties. It has been shown to exhibit activity against common pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 256 to 512 μg/mL. This positions it as a promising candidate for the development of new antibiotics.

Biological Studies

Enzyme Inhibition Studies

this compound has been utilized to investigate enzyme inhibition mechanisms. Research indicates that it may inhibit specific enzymes involved in bacterial growth, thereby interfering with metabolic pathways crucial for survival .

Cellular Mechanisms

The compound's ability to induce apoptosis in cancer cells has been noted, suggesting its potential role in cancer therapeutics. Its unique combination of functional groups may enhance selectivity towards cancerous cells while minimizing effects on healthy cells .

Chemical Biology

Probing Biological Pathways

This compound can act as a chemical probe to study biological pathways and mechanisms. By modifying its structure, researchers can explore interactions with various biological targets, which could lead to discoveries in cellular signaling and disease progression .

Industrial Applications

Synthesis of Advanced Materials

In addition to its pharmaceutical applications, this compound is also being explored for use in the synthesis of advanced materials and specialty chemicals. Its sulfonamide group provides unique reactivity that can be harnessed in material science.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-bromobenzenesulfonamide in biological systems involves the inhibition of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. By binding to the active site of the enzyme, the compound prevents the formation of dihydropteroate, a precursor to folic acid, thereby inhibiting bacterial growth.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Electron-Withdrawing vs. In contrast, the acetyl group (electron-donating via resonance) may enhance hydrogen-bonding capacity, affecting solubility .

- Molecular Weight and Solubility: Bromine increases molecular weight, which may reduce solubility in polar solvents compared to methyl or amino analogs. For example, N-(4-Aminophenyl)-4-bromobenzenesulfonamide (335.20 g/mol) likely has higher aqueous solubility due to the NH₂ group .

- Biological Activity: Sulfonamides with bromine, such as the title compound, are hypothesized to exhibit enhanced antimicrobial activity compared to non-halogenated derivatives due to improved membrane permeability .

Crystal Packing and Intermolecular Interactions

- N-(4-Acetylphenyl)-4-methylbenzenesulfonamide : Exhibits intermolecular hydrogen bonds between the sulfonamide S=O and acetyl C=O groups, stabilizing the crystal lattice .

- 4-Bromo-N-(2-nitrophenyl)benzamide : Features two molecules per asymmetric unit (A and B) with distinct dihedral angles between aromatic rings, influenced by steric effects of nitro and bromine substituents .

- N-(4-Methoxyphenyl)benzenesulfonamide : Methoxy groups participate in C–H···π interactions, a pattern less likely in brominated analogs due to bromine’s bulkier size .

Key Insights:

- Antimicrobial Efficacy : Bromine’s lipophilicity may improve penetration through bacterial membranes, as seen in 4-bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide . However, excessive halogenation (e.g., dual bromine) could reduce solubility, offsetting benefits .

Biological Activity

N-(4-acetylphenyl)-4-bromobenzenesulfonamide is a sulfonamide compound that has garnered interest due to its diverse biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a 4-bromobenzenesulfonamide moiety and a 3-acetylphenyl group. This unique structure contributes to its biological functionality. The compound's molecular formula is C13H12BrN1O2S1, and it exhibits significant solubility in various organic solvents, which aids in its biological assays.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 256 |

| Pseudomonas aeruginosa | 256 |

| Staphylococcus aureus | 256-512 |

Research indicates that this compound exhibits significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria, making it a candidate for further pharmaceutical development .

Anticancer Activity

The anticancer properties of this compound have been explored in vitro. A study involving the MDA-MB-231 breast cancer cell line showed that the compound induced apoptosis significantly, with an increase in annexin V-FITC positive apoptotic cells from 0.18% to 22.04% compared to control groups . This suggests a potential mechanism for its anticancer activity through apoptosis induction.

Enzyme Inhibition

This compound has shown promising results as an enzyme inhibitor, particularly against carbonic anhydrases (CAs). The compound demonstrated selective inhibition of CA IX with an IC50 value ranging from 10.93 to 25.06 nM, while CA II showed higher IC50 values (1.55–3.92 μM). This selectivity suggests therapeutic potential for conditions where CA IX is implicated, such as certain cancers .

Case Studies and Research Findings

- Enzyme Inhibition Study : A mechanistic study revealed that this compound selectively inhibits CA IX, which could be leveraged for cancer treatment strategies targeting tumor microenvironments .

- Antimicrobial Efficacy : A comparative study on various sulfonamide derivatives indicated that this compound exhibited superior activity against E. coli and S. aureus, suggesting its potential as an antibiotic agent .

- Apoptosis Induction : Cell viability assays indicated that treatment with this compound resulted in significant cell death in breast cancer cell lines through apoptosis, highlighting its potential role in cancer therapy .

Q & A

Basic: What synthetic routes are commonly employed for preparing N-(4-acetylphenyl)-4-bromobenzenesulfonamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves condensation of 4-bromobenzenesulfonyl chloride with 4-acetylaniline under basic conditions (e.g., pyridine or triethylamine). Key steps include:

- Step 1: Dissolve 4-acetylaniline in a dry solvent (e.g., dichloromethane).

- Step 2: Add 4-bromobenzenesulfonyl chloride dropwise at 0–5°C to minimize side reactions.

- Step 3: Stir at room temperature for 12–24 hours, followed by purification via recrystallization (e.g., ethanol/water).

Optimization involves adjusting stoichiometry, solvent polarity, and temperature. For example, higher yields (>80%) are achieved with excess sulfonyl chloride (1.2 equiv) and inert atmospheres to prevent hydrolysis .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

A multi-technique approach is essential:

- 1H/13C NMR: Confirm substitution patterns (e.g., acetyl proton at δ 2.6 ppm, aromatic protons in the 7.2–8.0 ppm range).

- FTIR: Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and acetyl C=O (~1680 cm⁻¹).

- Mass Spectrometry (MS): Molecular ion peak at m/z 352 (M+H⁺) confirms molecular weight.

- Elemental Analysis: Validate purity (C, H, N, S, Br within ±0.3% of theoretical values) .

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Data Collection: Use a Bruker APEX-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement: Employ SHELXL for structure solution and refinement. For example, the R-factor should converge to <0.05 for high-quality data.

- Hydrogen Bonding Analysis: Identify intramolecular interactions (e.g., N–H···O and C–H···O) using Mercury or OLEX2 .

Advanced: How do structural modifications (e.g., bromine substitution) influence the compound’s reactivity or supramolecular packing?

Answer:

The bromine atom at the para-position enhances:

- Electrophilicity: Facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling for functionalization).

- Crystal Packing: Bromine’s heavy-atom effect stabilizes π-stacking interactions, as seen in related sulfonamides (dihedral angles ~86° between aromatic rings).

Comparative studies with non-brominated analogs show reduced melting points (Δ~20°C) due to weaker van der Waals forces .

Advanced: How can researchers resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

Answer:

- Disordered Solvents: Use SQUEEZE (in PLATON) to model electron density from disordered regions.

- Twinning: Apply twin refinement in SHELXL with a BASF parameter (e.g., 0.25 for a two-component twin).

- Validation: Cross-check with CCDC tools to ensure geometric restraints (e.g., bond lengths within 3σ of expected values) .

Advanced: What computational strategies are suitable for predicting the biological activity of this compound?

Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase, a common sulfonamide target). Focus on sulfonamide-O···Zn²+ coordination.

- QSAR Models: Train models with descriptors like logP, polar surface area, and H-bond acceptors. Validate with IC50 data from analogs .

Advanced: How can researchers design SAR studies to evaluate the pharmacophore of this compound?

Answer:

- Step 1: Synthesize analogs with substitutions on the acetyl or bromophenyl groups.

- Step 2: Test bioactivity (e.g., antimicrobial assays via MIC determination).

- Step 3: Correlate structural features (e.g., electron-withdrawing groups) with activity using regression analysis.

For example, replacing bromine with fluorine may enhance membrane permeability due to reduced steric bulk .

Advanced: How do solvent and pH conditions affect the compound’s stability during storage or biological assays?

Answer:

- Stability in DMSO: Avoid prolonged storage (>1 week) to prevent sulfonamide hydrolysis.

- pH Sensitivity: Degrades above pH 8 (sulfonamide cleavage) or below pH 3 (acetyl group hydrolysis). Use buffered solutions (pH 6–7) for in vitro studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.